

Application Notes and Protocols for AVE 0991 In Vivo Studies

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Compound of Interest

Compound Name: AVE 0991 sodium salt

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These application notes provide a comprehensive overview of recommended animal models for in vivo studies involving AVE 0991, a nonpeptide agonist of the Mas receptor. The protocols detailed below are based on established experimental models from peer-reviewed literature and are intended to guide researchers in designing their own studies.

Introduction to AVE 0991

AVE 0991 is a synthetic, non-peptide mimic of Angiotensin-(1-7) that acts as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] Activation of the Mas receptor by AVE 0991 has been shown to exert a range of beneficial effects, including anti-inflammatory, anti-fibrotic, anti-proliferative, and vasodilatory actions.[2][3] These properties make AVE 0991 a promising therapeutic agent for a variety of pathological conditions. This document outlines recommended animal models and detailed protocols for investigating the in vivo effects of AVE 0991 in several disease areas.

I. Renal Ischemia-Reperfusion Injury Model

Animal Model: Male C57BL/6 mice are a commonly used strain for this model due to their well-characterized immune response and susceptibility to renal injury.[4][5]



Objective: To evaluate the renoprotective effects of AVE 0991 in an acute kidney injury (AKI) model induced by ischemia-reperfusion.

Experimental Protocol:

- Animal Acclimatization: House male C57BL/6 mice (8-12 weeks old) in a controlled environment for at least one week before the experiment.
- Anesthesia: Anesthetize mice with an intraperitoneal (i.p.) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
- Surgical Procedure:
 - Perform a midline laparotomy to expose the renal pedicles.
 - Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 30 minutes.
 - After 30 minutes, remove the clamps to allow reperfusion.
 - Suture the abdominal wall in two layers.
 - Sham-operated animals undergo the same surgical procedure without the clamping of the renal pedicles.
- AVE 0991 Administration:
 - Immediately after reperfusion, administer AVE 0991 (e.g., 9.0 mg/kg) or vehicle (e.g., 10 mM KOH in 0.9% NaCl) via i.p. injection.[4]
 - A second dose is administered 12 hours after reperfusion.[4]
- Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for signs of distress.
- Sample Collection and Analysis (24 hours post-reperfusion):



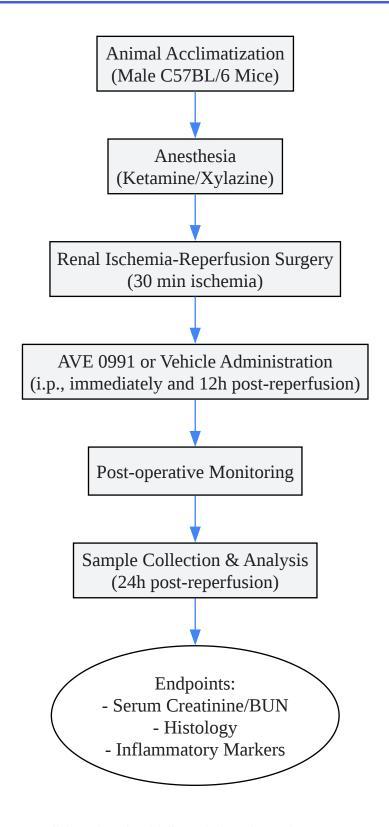
- Collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).
- Euthanize the animals and harvest the kidneys.
- One kidney can be fixed in 10% formalin for histological analysis (H&E staining) to assess tubular necrosis, cast formation, and inflammation.
- The other kidney can be snap-frozen in liquid nitrogen for molecular analyses, such as measuring levels of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[5]

Quantitative Data Summary:

Paramete r	Animal Model	AVE 0991 Dosage	Administr ation Route	Study Duration	Key Findings	Referenc e
Serum Creatinine	Male C57BL/6 Mice	9.0 mg/kg	i.p.	24 hours	Significantl y reduced	[4]
Histological Injury Score	Male C57BL/6 Mice	9.0 mg/kg	i.p.	24 hours	Significantl y improved	[4]
Inflammato ry Cytokines (TNF-α, IL- 6)	Mice	Not Specified	Not Specified	Not Specified	Decreased	[5]

Experimental Workflow:





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Workflow for Renal Ischemia-Reperfusion Injury Model.



II. Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Animal Model: C57BL/6 mice are frequently used for the DSS-induced colitis model as they develop a reproducible and robust colitis.[6][7]

Objective: To assess the anti-inflammatory effects of AVE 0991 in a model of inflammatory bowel disease (IBD).

Experimental Protocol:

- Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.
- Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the DSS batch and mouse strain.
- AVE 0991 Administration (Prophylactic and Treatment Regimens):
 - Prophylactic: Administer AVE 0991 (e.g., 1-20 mg/kg, i.p.) daily, starting from day 1 of DSS administration.[6]
 - Treatment: Begin daily AVE 0991 administration (e.g., 30-40 mg/kg, i.p.) after the onset of clinical signs of colitis (e.g., weight loss, rectal bleeding), typically around day 3-4.[6]
- Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
- Sample Collection and Analysis (at the end of the study, e.g., day 8-10):
 - Euthanize the mice and measure the colon length.
 - Collect colon tissue for histological evaluation (H&E staining) to assess inflammation, ulceration, and crypt damage.
 - Colon tissue can also be used for myeloperoxidase (MPO) assay to quantify neutrophil
 infiltration and for measuring the expression of pro-inflammatory cytokines and signaling



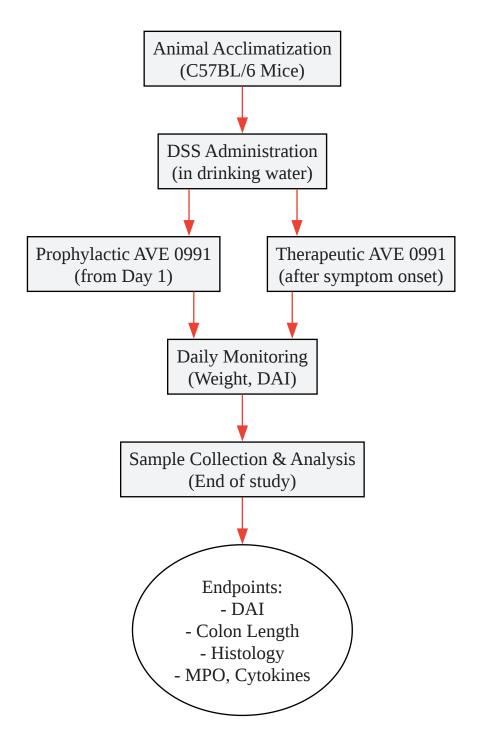
molecules (e.g., p38 MAPK, Akt) by Western blotting or qPCR.[6][7]

Quantitative Data Summary:

Paramete r	Animal Model	AVE 0991 Dosage	Administr ation Route	Regimen	Key Findings	Referenc e
Disease Activity Index (DAI)	C57BL/6 Mice	1-40 mg/kg	i.p.	Prophylacti c & Treatment	Significantl y reduced	[6]
Colon Length	C57BL/6 Mice	30-40 mg/kg	i.p.	Treatment	Significantl y preserved	[6]
Histological Score	C57BL/6 Mice	1-40 mg/kg	i.p.	Prophylacti c & Treatment	Significantl y reduced	[6]
p38 MAPK & Akt Activity	C57BL/6 Mice	30 mg/kg	i.p.	Treatment	Decreased	[6][7]

Experimental Workflow:





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Workflow for DSS-Induced Colitis Model.

III. Ovalbumin (OVA)-Induced Allergic Asthma Model

Animal Model: BALB/c mice are a commonly used inbred strain for inducing allergic airway inflammation due to their Th2-biased immune response.[2]



Objective: To investigate the effects of AVE 0991 on airway inflammation, remodeling, and hyperresponsiveness in a chronic asthma model.

Experimental Protocol:

- Animal Sensitization:
 - On days 0, 14, 28, and 42, sensitize male BALB/c mice (6-8 weeks old) with an i.p. injection of 20 μg ovalbumin (OVA) emulsified in aluminum hydroxide.
- Airway Challenge:
 - From day 21 to day 51, challenge the mice with nebulized 1% OVA for 30 minutes, three times per week.[2]
- AVE 0991 Administration:
 - Administer AVE 0991 (e.g., 1 mg/kg/day, s.c.) or saline during the challenge period (from day 21 to day 51).[2]
- Analysis (72 hours after the last challenge):
 - Collect bronchoalveolar lavage (BAL) fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
 - Measure cytokine levels (e.g., IL-4, IL-5, IL-10) in the BAL fluid.[2]
 - Harvest lungs for histological analysis of airway inflammation, mucus production (PAS staining), and collagen deposition (Masson's trichrome staining).
 - Assess airway hyperresponsiveness to methacholine using a whole-body plethysmograph.

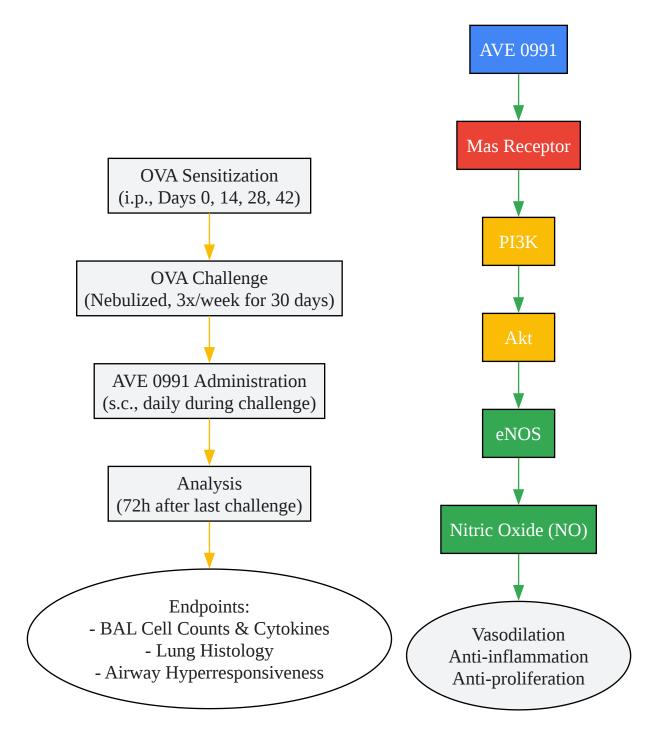
Quantitative Data Summary:



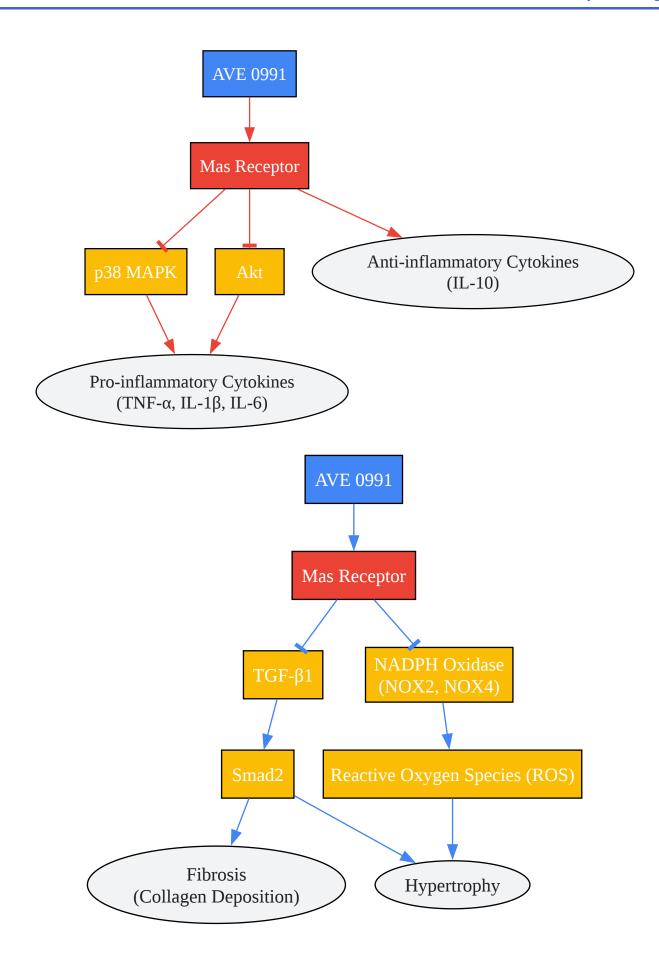
Paramete r	Animal Model	AVE 0991 Dosage	Administr ation Route	Study Duration	Key Findings	Referenc e
Inflammato ry Cells in BAL	Male BALB/c Mice	1 mg/kg/day	S.C.	30 days	Reduced total cells, eosinophils	[2]
IL-5 in BAL	Male BALB/c Mice	1 mg/kg/day	S.C.	30 days	Decreased	[2]
IL-10 in BAL	Male BALB/c Mice	1 mg/kg/day	S.C.	30 days	Increased	[2]
Airway Wall Thickness	Male BALB/c Mice	1 mg/kg/day	S.C.	30 days	Reduced	[2]

Experimental Workflow:











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